molecular formula C13H10F3NO B2638018 2-(3-Methoxyphenyl)pyridine CAS No. 370878-65-2

2-(3-Methoxyphenyl)pyridine

Cat. No.: B2638018
CAS No.: 370878-65-2
M. Wt: 253.22 g/mol
InChI Key: WNCPHYQOEBGTSR-UHFFFAOYSA-N
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Description

2-(3-Methoxyphenyl)pyridine is an organic compound that belongs to the class of heterocyclic aromatic compounds It consists of a pyridine ring substituted with a 3-methoxyphenyl group

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Methoxyphenyl)pyridine can be achieved through several methods. One common approach is the Suzuki–Miyaura coupling reaction, which involves the coupling of a boronic acid derivative with a halogenated pyridine under palladium catalysis . The reaction typically requires mild conditions and is tolerant of various functional groups.

Industrial Production Methods: Industrial production of this compound often involves optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes the selection of appropriate boron reagents and palladium catalysts to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-(3-Methoxyphenyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Various electrophiles, depending on the desired substitution.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives with additional functional groups, while substitution reactions can introduce a wide range of substituents to the aromatic ring .

Scientific Research Applications

2-(3-Methoxyphenyl)pyridine has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 2-(3-Methoxyphenyl)indole
  • 2-(3-Methoxyphenyl)quinoline
  • 2-(3-Methoxyphenyl)benzothiophene

Comparison: Compared to these similar compounds, 2-(3-Methoxyphenyl)pyridine is unique due to its specific substitution pattern and the presence of the pyridine ring. This structural difference can result in distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

CAS No.

370878-65-2

Molecular Formula

C13H10F3NO

Molecular Weight

253.22 g/mol

IUPAC Name

2-(3-methoxyphenyl)-5-(trifluoromethyl)pyridine

InChI

InChI=1S/C13H10F3NO/c1-18-11-4-2-3-9(7-11)12-6-5-10(8-17-12)13(14,15)16/h2-8H,1H3

InChI Key

WNCPHYQOEBGTSR-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)C2=CC=CC=N2

Canonical SMILES

COC1=CC=CC(=C1)C2=NC=C(C=C2)C(F)(F)F

solubility

not available

Origin of Product

United States

Synthesis routes and methods I

Procedure details

That is, as shown in the reaction scheme below, (3-methoxyphenyl)magnesium bromide was synthesized from 22.4 g (120 mmol) of 3-bromoanisole with 3.4 g of magnesium in dry tetrahydrofuran (THF) in an argon stream by a conventional manner. This was slowly added to a dry THF solution of 15.8 g (100 mmol) of 2-bromopyridine and 1.8 g of (1,2-bis(diphenylphosphino)ethane)dichloronickel (II) (Ni(dppe)Cl2) and the mixture was stirred at 50° C. for 1 hour. After adding 250 ml of 5% hydrochloric acid aqueous solution to the reaction mixture, the reaction mixture was extracted with chloroform to obtain a target substance and the organic layer was distilled under reduced pressure. 17.4 g (93.9 mmol) of 2-(3-methoxyphenyl)pyridine (3-MeO-PPy) was obtained as a colorless transparent liquid. Identification was performed by CHN elementary analysis and 1H-NMR.
Name
(3-methoxyphenyl)magnesium bromide
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22.4 g
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3.4 g
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250 mL
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15.8 g
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Name
(1,2-bis(diphenylphosphino)ethane)dichloronickel (II)
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1.8 g
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reactant
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Synthesis routes and methods II

Procedure details

To a 1 L 3-neck round-bottom flask was added 2-bromopyridine (12.07 mL, 127 mmol), (3-methoxyphenyl)boronic acid (24.04 g, 158 mmol), potassium phosphate tribasic monohydrate (87 g, 380 mmol), dicyclohexyl(2′,6′-dimethoxy-[1,1′-biphenyl]-2-yl)phosphine (S-phos) (2.079 g, 5.06 mmol), 450 mL toluene, and 45 mL water. Nitrogen was bubbled directly into the mixture. Pd2(dba)3 (1.159 g, 1.266 mmol) was added and the reaction mixture heated to reflux overnight under nitrogen. The reaction mixture was diluted with water and the layers were separated. The aqueous layer was extracted with ethyl acetate. The organic layers were dried over magnesium sulfate, filtered, and evaporated. The crude material was purified by column chromatography eluting with 20% ethyl acetate to afford a yellow liquid (21.5 g, 92%).
Quantity
12.07 mL
Type
reactant
Reaction Step One
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24.04 g
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reactant
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87 g
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reactant
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450 mL
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reactant
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2.079 g
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catalyst
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45 mL
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1.159 g
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Yield
92%

Synthesis routes and methods III

Procedure details

A tetrahydrofuran solution of 3-methoxyphenyl magnesium bromide (52.4 ml, 1.0 M, 52.4 mmol) was dropwise added to a mixture of 2-bromopyridine (5.0 ml, 52.4 mmol), 1,3-bis(diphenylphosphino)propane nickel (II) chloride (284 mg) and diethyl ether (100 ml) at room temperature while 1 hour. Thereafter, this reaction mixture was poured into an aqueous ammonium chloride solution, the mixture was extracted with toluene, the solvent was distilled off, and the residue was purified by silica gel column chromatography, thereby obtaining 9.4 g of 2-(3-methoxyphenyl)pyridine as colorless oil.
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3-methoxyphenyl magnesium bromide
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1,3-bis(diphenylphosphino)propane nickel (II) chloride
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284 mg
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